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Compound of Interest

Compound Name: 4-Bromopyridine-2-carbonitrile

Cat. No.: B016425 Get Quote

In the intricate tapestry of pharmaceutical synthesis, the selection of versatile and reactive

building blocks is paramount to the efficient construction of complex molecular architectures.

Among these, 4-Bromopyridine-2-carbonitrile has emerged as a pivotal intermediate,

offering a unique combination of reactive handles that empower medicinal chemists to explore

novel chemical space in drug discovery. This guide provides an in-depth exploration of the

applications and protocols involving this valuable scaffold, grounded in mechanistic

understanding and practical insights for researchers, scientists, and drug development

professionals.

Physicochemical Properties and Safety
Considerations
A thorough understanding of the physical and chemical properties of a reagent is the bedrock

of safe and successful experimentation.

Table 1: Physicochemical Properties of 4-Bromopyridine-2-carbonitrile[1][2]
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Property Value

CAS Number 62150-45-2[1][2]

Molecular Formula C₆H₃BrN₂[1]

Molecular Weight 183.01 g/mol [1]

Appearance Off-white to light beige solid[1]

Melting Point 82-84 °C[1]

Boiling Point 265.3 °C at 760 mmHg[1]

Solubility
Slightly soluble in chloroform and ethyl

acetate[1]

Safety Profile:

4-Bromopyridine-2-carbonitrile is a compound that requires careful handling in a laboratory

setting. It is crucial to consult the Safety Data Sheet (SDS) before use.[1][3][4][5] Key safety

precautions include:

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and

contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including

gloves, lab coat, and safety goggles.[1][3]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and bases.[4]

First Aid: In case of contact, flush the affected area with copious amounts of water and seek

medical attention. If inhaled, move to fresh air.[3]

The Strategic Importance in Pharmaceutical
Synthesis
The synthetic utility of 4-Bromopyridine-2-carbonitrile lies in the orthogonal reactivity of its

two key functional groups: the bromo substituent at the 4-position and the carbonitrile group at

the 2-position. This dual functionality allows for a stepwise and controlled elaboration of the
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pyridine core, making it a favored building block in the synthesis of a diverse array of bioactive

molecules.

The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group makes the

C4-Br bond susceptible to a variety of palladium-catalyzed cross-coupling reactions. This

enables the introduction of aryl, heteroaryl, alkyl, and amino groups, which are prevalent in

many kinase inhibitors and other targeted therapies.

Key Applications and Synthetic Protocols
The following sections detail the application of 4-Bromopyridine-2-carbonitrile in cornerstone

reactions of modern medicinal chemistry, complete with detailed protocols and mechanistic

insights.

Palladium-Catalyzed Cross-Coupling Reactions: Forging
New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, and 4-
Bromopyridine-2-carbonitrile is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between

sp²-hybridized carbons.[6][7] In the context of 4-Bromopyridine-2-carbonitrile, this reaction is

instrumental in synthesizing 4-aryl-2-cyanopyridines, which are key precursors to a variety of

pharmaceutical agents, including kinase inhibitors.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key

steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the

organoboron species, and reductive elimination to form the new C-C bond and regenerate the

catalyst.[6] The choice of ligand, base, and solvent system is critical to ensure efficient catalyst

turnover and prevent side reactions.
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Suzuki-Miyaura Coupling Workflow
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Figure 1: Generalized workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)pyridine-2-carbonitrile

Materials:

4-Bromopyridine-2-carbonitrile (1.0 equiv)

4-Methoxyphenylboronic acid (1.2 equiv)

Pd(PPh₃)₄ (0.05 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

1,4-Dioxane

Water

Procedure:

To a flame-dried Schlenk flask, add 4-Bromopyridine-2-carbonitrile, 4-

methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

Evacuate and backfill the flask with argon three times.

Add degassed 1,4-dioxane and water (4:1 v/v).

Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis

indicates complete consumption of the starting material.
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Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure and purify the crude product by flash

column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the

desired product.

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between

sp² carbons and terminal alkynes, providing access to arylethynyl scaffolds.[8][9] These motifs

are found in various biologically active compounds and are valuable for further synthetic

transformations.

Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of

palladium and copper(I).[8] The palladium catalyst undergoes oxidative addition to the aryl

halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide.

Transmetalation of the acetylide to the palladium center, followed by reductive elimination,

yields the coupled product.[10]

Sonogashira Coupling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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